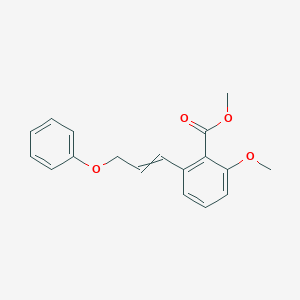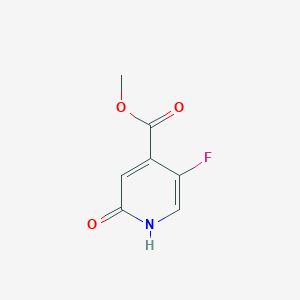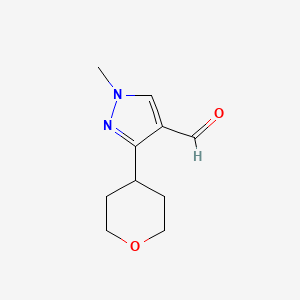
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a chloromethyl ketone with a furylmethylene precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(Chloromethyl)-4-(2-thienylmethylene)-isoxazol-5(4H)-one: Similar structure but with a thienyl group instead of a furyl group.
(4E)-3-(Chloromethyl)-4-(2-pyridylmethylene)-isoxazol-5(4H)-one: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is unique due to the presence of the furylmethylene group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2/b7-4+ |
InChI Key |
VYJBJWAFWOFHSB-QPJJXVBHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
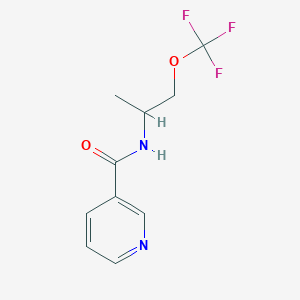
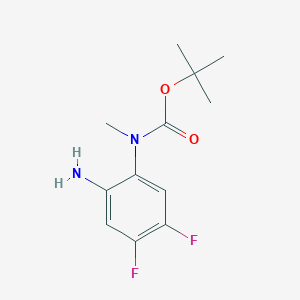
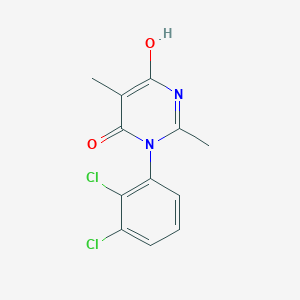
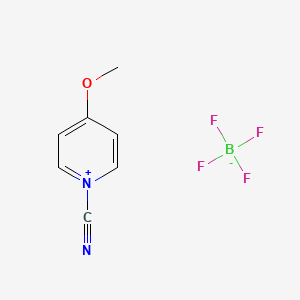
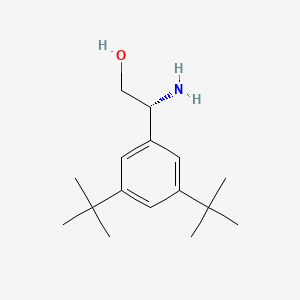
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


